![molecular formula C12H14Cl4O2 B14736172 1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene CAS No. 5409-85-8](/img/structure/B14736172.png)
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene is an organic compound with the molecular formula C12H14Cl4O2 It is a derivative of benzene, characterized by the presence of two chlorine atoms and two (2-chloroethoxy)methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene typically involves the chlorination of 1,4-dimethoxybenzene followed by the introduction of (2-chloroethoxy)methyl groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination, etherification, and purification steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the conversion of the (2-chloroethoxy)methyl groups to other functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 1,4-dihydroxy-2,5-bis[(2-chloroethoxy)methyl]benzene, while oxidation with potassium permanganate can produce 1,4-dichloro-2,5-bis[(2-chloroethoxy)methyl]benzoquinone.
Scientific Research Applications
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to its biological activity and potential effects on living organisms.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobenzene: A simpler compound with only two chlorine atoms attached to the benzene ring.
1,4-Dichloro-2-methylbenzene: Contains a methyl group in addition to the chlorine atoms.
1,4-Dichloro-2,5-dimethoxybenzene: Features methoxy groups instead of (2-chloroethoxy)methyl groups.
Uniqueness
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene is unique due to the presence of both chlorine atoms and (2-chloroethoxy)methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
5409-85-8 |
|---|---|
Molecular Formula |
C12H14Cl4O2 |
Molecular Weight |
332.0 g/mol |
IUPAC Name |
1,4-dichloro-2,5-bis(2-chloroethoxymethyl)benzene |
InChI |
InChI=1S/C12H14Cl4O2/c13-1-3-17-7-9-5-12(16)10(6-11(9)15)8-18-4-2-14/h5-6H,1-4,7-8H2 |
InChI Key |
XCBCXWOBSVKKII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)COCCCl)Cl)COCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


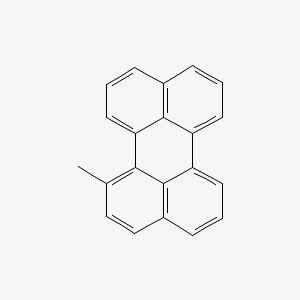
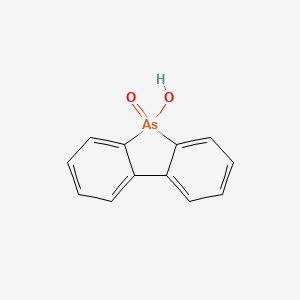
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
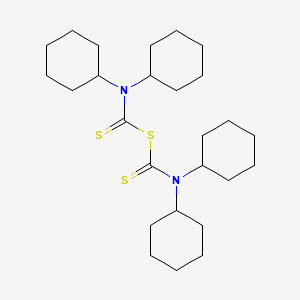
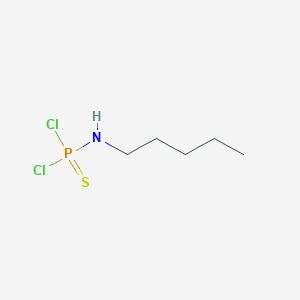
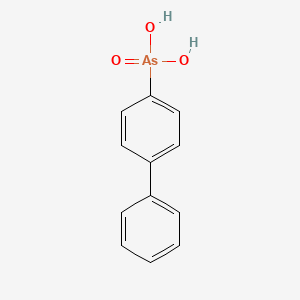
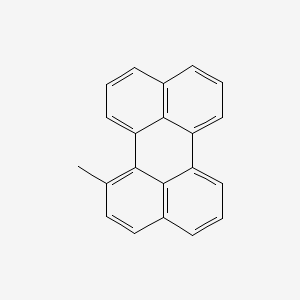
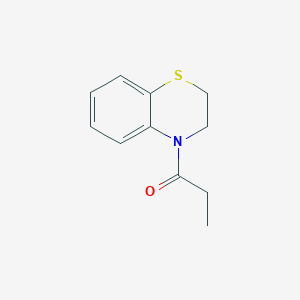
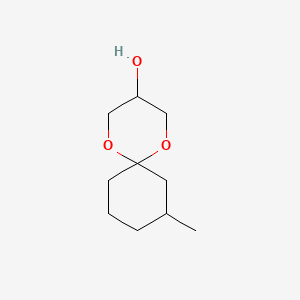
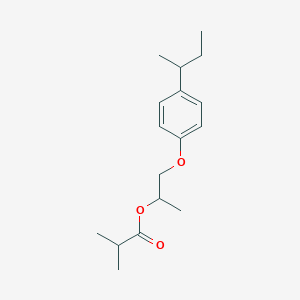
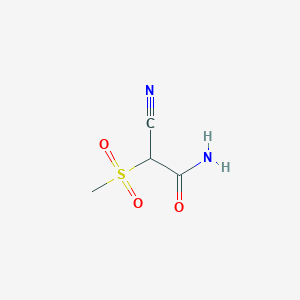
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
![(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate](/img/structure/B14736154.png)

